2-(9-methyl-6,9-diazaspiro[4.5]decane-6-carbonyl)-4H-chromen-4-one
Description
2-(9-Methyl-6,9-diazaspiro[4.5]decane-6-carbonyl)-4H-chromen-4-one is a hybrid heterocyclic compound combining a 4H-chromen-4-one scaffold with a 9-methyl-6,9-diazaspiro[4.5]decane moiety linked via a carbonyl group. The diazaspiro[4.5]decane component introduces a rigid spirocyclic architecture with two nitrogen atoms, one of which is methyl-substituted. This structural motif is often exploited in medicinal chemistry for its ability to modulate pharmacokinetic properties, such as solubility and metabolic stability .
The compound’s synthesis likely involves multi-step reactions, including cyclization and functional group transformations. For example, similar spirocyclic systems are synthesized via condensation reactions followed by chromatography purification (e.g., chloroform:ethyl acetate mixtures) .
Properties
IUPAC Name |
2-(9-methyl-6,9-diazaspiro[4.5]decane-6-carbonyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-20-10-11-21(19(13-20)8-4-5-9-19)18(23)17-12-15(22)14-6-2-3-7-16(14)24-17/h2-3,6-7,12H,4-5,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLUFWCCZZDAJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C2(C1)CCCC2)C(=O)C3=CC(=O)C4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-methyl-6,9-diazaspiro[4.5]decane-6-carbonyl)-4H-chromen-4-one typically involves multiple steps. The initial step often includes the formation of the spirocyclic core, which can be achieved through a series of cyclization reactions. The chromenone moiety is then introduced via a condensation reaction with appropriate reagents under controlled conditions. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow chemistry and automated synthesis platforms. These methods ensure consistent quality and scalability, which are essential for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-(9-methyl-6,9-diazaspiro[4.5]decane-6-carbonyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
Scientific Research Applications
2-(9-methyl-6,9-diazaspiro[4.5]decane-6-carbonyl)-4H-chromen-4-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein binding.
Medicine: It has potential therapeutic applications, including as an anticonvulsant or anti-inflammatory agent.
Industry: It is utilized in the development of advanced materials with specific properties, such as enhanced durability or conductivity.
Mechanism of Action
The mechanism of action of 2-(9-methyl-6,9-diazaspiro[4.5]decane-6-carbonyl)-4H-chromen-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The spirocyclic structure allows for unique binding interactions, which can enhance the compound’s efficacy and selectivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Diazaspiro[4.5]decane Moieties
- 6-Aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones (e.g., compound 6a in ): These derivatives share the diazaspiro[4.5]decane core but replace the chromenone group with diketone functionalities. They exhibit anticonvulsant activity in rodent models, attributed to their ability to interact with central nervous system receptors . In contrast, the chromenone-linked compound may prioritize different biological targets due to its extended aromatic system.
- 8-(4-Dimethylamino-phenyl)-7-oxa-9-aza-spiro[4.5]decane-6,10-diones (): These compounds incorporate benzothiazole and dimethylamino-phenyl groups, enhancing their UV-visible absorption properties. The absence of a chromenone system reduces their fluorescence compared to 2-(9-methyl-6,9-diazaspiro[4.5]decane-6-carbonyl)-4H-chromen-4-one, which may limit applications in imaging or photodynamic therapy .
Chromenone-Based Analogues
5,7-Dihydroxy-4-propyl-2H-chromen-2-one Derivatives ():
These compounds demonstrate significant antimicrobial activity against Staphylococcus aureus and antitumor effects in breast cancer cell lines. The hydroxyl and propyl groups enhance hydrogen bonding and lipophilicity, respectively, which are absent in the target compound. The diazaspirodecane moiety in this compound may instead improve blood-brain barrier penetration .- 6-Acetylbenzo[b]chromeno[2,3-e][1,4]diazepin-13(6H)-one (): This fused chromenone-benzodiazepine hybrid is synthesized via Schiff base cyclization. The benzodiazepine ring introduces sedative properties, whereas the diazaspirodecane component in the target compound may favor anticonvulsant or neuroprotective effects .
Key Differentiators
Biological Activity
2-(9-methyl-6,9-diazaspiro[4.5]decane-6-carbonyl)-4H-chromen-4-one is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, including medicinal chemistry and pharmacology.
Chemical Structure and Synthesis
The compound features a spirocyclic structure combined with a chromenone moiety, which is known for its diverse reactivity and biological properties. The synthesis typically involves multiple steps, starting with the formation of the spirocyclic core followed by the introduction of the chromenone via condensation reactions. Key conditions for synthesis include:
- Temperature : Controlled temperatures to optimize yield.
- Solvents : Selection based on polarity and reactivity.
- Catalysts : Utilized to enhance reaction efficiency.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets including enzymes and receptors. The unique spirocyclic structure allows for specific binding interactions that can modulate biological pathways effectively.
Anticonvulsant Activity
Research indicates that this compound exhibits anticonvulsant properties. In a study involving animal models, it was shown to reduce seizure frequency in induced models, suggesting potential therapeutic applications in epilepsy treatment.
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In vitro assays demonstrated significant inhibition of pro-inflammatory cytokines in cell cultures treated with the compound, indicating its potential as an anti-inflammatory agent.
Cytotoxicity Studies
Cytotoxicity assessments have revealed that this compound does not exhibit significant cytotoxic effects at therapeutic concentrations, making it a promising candidate for further development in clinical settings.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique advantages of this compound:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 9-methyl-6,9-diazaspiro[4.5]decane | Structure | Limited |
| 8-methyl-6,9-diazaspiro[4.5]decane-7,10-dione | Structure | Moderate |
| This compound | Structure | High |
This table illustrates how the chromenone moiety enhances the biological activity compared to other similar compounds.
Case Studies
- Anticonvulsant Efficacy : In a controlled study involving mice subjected to pentylenetetrazol-induced seizures, the compound showed a dose-dependent reduction in seizure duration and frequency.
- Anti-inflammatory Assessment : A study conducted on RAW 264.7 macrophages demonstrated that treatment with the compound resulted in a significant decrease in TNF-alpha production upon LPS stimulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
